molecular formula C9H6N2O2S B3045349 2-(3-Nitrophenyl)-1,3-thiazole CAS No. 105361-75-9

2-(3-Nitrophenyl)-1,3-thiazole

Cat. No.: B3045349
CAS No.: 105361-75-9
M. Wt: 206.22 g/mol
InChI Key: ITKRJFNDXYFPNU-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrophenyl group at the second position of the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, leading to the formation of the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The thiazole ring can participate in reduction reactions, often leading to the formation of dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Reduction of the nitro group: 2-(3-Aminophenyl)-1,3-thiazole.

    Substitution reactions: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)-1,3-thiazole has found applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group at the para position.

    2-(3-Aminophenyl)-1,3-thiazole: Reduction product of 2-(3-Nitrophenyl)-1,3-thiazole.

    2-Phenyl-1,3-thiazole: Lacks the nitro group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the nitro group at the meta position, which influences its reactivity and interaction with biological targets. This compound’s specific arrangement of functional groups imparts distinct properties that differentiate it from other thiazole derivatives.

Properties

IUPAC Name

2-(3-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRJFNDXYFPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473125
Record name 2-(3-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105361-75-9
Record name 2-(3-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A yellow suspension of 3-nitrobenzothioamide (2.0 g, 10.98 mmol), 2-chloroacetaldehyde (45% in H2O) (2.01 g, 11.53 mmol), and acetic acid (7.32 mL) was heated to reflux for 1 hour. The mixture was cooled to room temperature, poured into ice water, and rendered alkaline using 30 mL of 12 N NaOH solution. Ethyl acetate was then added, and the resulting emulsion was filtered through CELITE®. The aqueous layer was extracted twice with ethyl acetate, and the combined organic layers were dried over magnesium sulfate. Filtration and concentration under reduced pressure afforded Intermediate 57A (2.107 g, 91% yield) as a brown solid. HPLC: Rt=3.331 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). MS (ES): m/z=207.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.68 (1H, t, J=1.89 Hz), 8.34-8.41 (1H, m), 8.28-8.34 (1H, m), 8.00-8.05 (1H, m), 7.94 (1H, d, J=3.27 Hz), 7.80 (1H, t, J=8.06 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
7.32 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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